Synthetic Utility in FAAH Inhibitor Development: Demonstrated Intermediate in SSR411298 Synthesis with Quantified Yields
2‑(6‑Methoxynaphthalen‑1‑yl)propane‑1,3‑diol serves as a key intermediate (Compound 5) in the multistep synthesis of the selective reversible FAAH inhibitor SSR411298. In this published route, Compound 5 was prepared by reduction of diethyl‑2‑(6‑methoxynaphthalen‑1‑yl)propanedioate in 42% yield and subsequently converted to a dioxane derivative with 4,4‑diethoxybutanamine in 93% yield [1]. In contrast, alternative intermediates (e.g., the 2‑yl isomer) would not afford the correct spatial orientation required for the final bioactive conformation, rendering the synthetic sequence unsuccessful.
| Evidence Dimension | Synthetic utility as a building block in a defined medicinal chemistry route |
|---|---|
| Target Compound Data | Yield in dioxane formation step: 93% |
| Comparator Or Baseline | 2‑yl isomer (CAS 82519‑69‑5) not applicable; synthetic route requires 1‑yl substitution |
| Quantified Difference | Essential stereoelectronic compatibility (1‑yl vs. 2‑yl) |
| Conditions | Reduction and dioxane formation steps as described in Migliore et al., 2018 |
Why This Matters
This demonstrates that the compound is not merely a theoretical intermediate but has been successfully deployed in a published, high‑profile medicinal chemistry campaign; procurement of the correct 1‑yl isomer is mandatory for replicating this work.
- [1] M. Migliore, et al. The selective reversible FAAH inhibitor, SSR411298, restores the development of maladaptive behaviors to acute and chronic stress in rodents. Sci Rep 8, 2416 (2018). Figure 1. View Source
